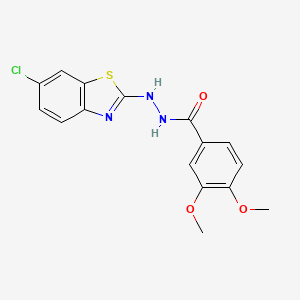

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

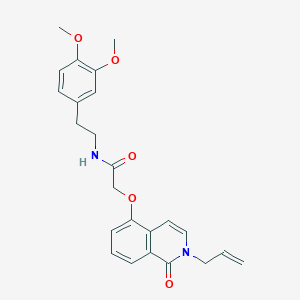

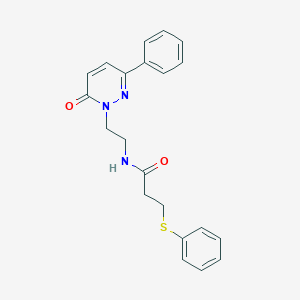

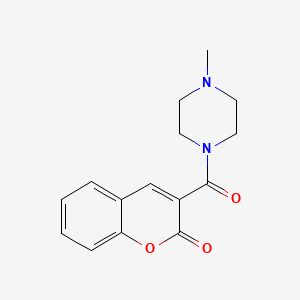

“N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide” is a chemical compound that is part of a class of compounds known as benzothiazoles . Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring . This specific compound has not been extensively studied, and there is limited information available about it .

Synthesis Analysis

The synthesis of similar compounds involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively mild reaction conditions . The reaction typically yields high amounts of the desired product .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzothiazole core, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . Attached to this core are a chloro group, a hydrazide group, and two methoxy groups .Applications De Recherche Scientifique

Anti-Inflammatory and Analgesic Activities

This compound has been synthesized and evaluated for its anti-inflammatory and analgesic activities . The anti-inflammatory activity of the compound is mediated chiefly through inhibition of biosynthesis of prostaglandins . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .

Ulcerogenic and Lipid Peroxidation Activities

The compound has also been evaluated for its ulcerogenic and lipid peroxidation activities . The ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard, are low .

Antimicrobial Activities

The compound has been evaluated for its in vitro antimicrobial activities against various bacterial and fungal strains . The results showed potent antimicrobial activities compared with the reference compound .

Anticancer Activities

The compound has been evaluated for its in vitro anticancer activity against different human cancer cell lines such as A549, K562, and MDA-MB-231 . The results showed promising anticancer activities .

Molecular Docking Studies

Molecular docking studies have been performed to understand the possible interaction between the synthesized chemical compound and the receptor .

Use in OLEDs and Supercapacitors

Heterocyclic compounds like this one are widely used in various fields like organic light emitting diodes (OLEDs) and supercapacitors .

Use in Sensors and Electrochemical Studies

These compounds are also used in sensors and electrochemical studies .

Use in Molecular Switches

Orientations Futures

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the known activities of similar benzothiazole compounds, this compound could be studied for potential anti-inflammatory, analgesic, or anti-ulcerogenic effects .

Mécanisme D'action

Target of Action

The primary targets of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide are the cyclo-oxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide interacts with its targets by inhibiting the action of the cyclo-oxygenase enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the cyclo-oxygenase enzymes, the compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Result of Action

The molecular and cellular effects of N’-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide’s action include a reduction in inflammation and pain. This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response .

Propriétés

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O3S/c1-22-12-6-3-9(7-13(12)23-2)15(21)19-20-16-18-11-5-4-10(17)8-14(11)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYCKGXPAPHORF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-allyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2425287.png)

![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2425295.png)

![3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2425303.png)

![2-[(3,5-Dimethoxyphenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2425304.png)

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)